molecular formula C18H19F2N3O2 B2692564 2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone CAS No. 2034303-24-5

2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone

Cat. No.: B2692564
CAS No.: 2034303-24-5
M. Wt: 347.366
InChI Key: LITXARTXANVZOE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a difluorophenyl group, a piperidine ring, and a pyrimidine moiety. Its multifaceted structure allows it to participate in a variety of chemical reactions, making it a valuable subject of study in chemistry, biology, medicine, and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2,4-Difluorophenyl)-1-(3-((2-methylpyrimidin-4-yl)oxy)piperidin-1-yl)ethanone typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through a cyclization reaction involving appropriate amine and aldehyde precursors.

  • **Introduction of the Difluorophen

Properties

IUPAC Name

2-(2,4-difluorophenyl)-1-[3-(2-methylpyrimidin-4-yl)oxypiperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19F2N3O2/c1-12-21-7-6-17(22-12)25-15-3-2-8-23(11-15)18(24)9-13-4-5-14(19)10-16(13)20/h4-7,10,15H,2-3,8-9,11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LITXARTXANVZOE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC=CC(=N1)OC2CCCN(C2)C(=O)CC3=C(C=C(C=C3)F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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